molecular formula C20H26ClN3O2 B2861442 1-Acetyl-N-(2-amino-1-naphthalen-2-ylethyl)piperidine-3-carboxamide;hydrochloride CAS No. 1837488-11-5

1-Acetyl-N-(2-amino-1-naphthalen-2-ylethyl)piperidine-3-carboxamide;hydrochloride

Cat. No. B2861442
M. Wt: 375.9
InChI Key: MNSIPDYKNCSGLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-amino-1-naphthalen-2-ylethanol with 2- (oxan-2-yl) acetic anhydride in the presence of a catalyst. The reaction product is then purified and crystallized to obtain the compound.


Molecular Structure Analysis

The molecular structure of this compound is based on a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder with a molecular weight of 362.87 g/mol. Its chemical formula is C18H22N2O2.HCl. It is slightly soluble in water and can be dissolved in dimethyl sulfoxide (DMSO) or other organic solvents.

Scientific Research Applications

Molecular Interaction Studies

One area of research involving compounds similar to 1-Acetyl-N-(2-amino-1-naphthalen-2-ylethyl)piperidine-3-carboxamide hydrochloride is the study of molecular interactions with receptors. For instance, Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into conformational analysis and pharmacophore models (Shim et al., 2002).

Antimicrobial Activity

Compounds with a structure similar to the one have been studied for their antimicrobial properties. For example, Egawa et al. (1984) synthesized and evaluated the antibacterial activity of pyridonecarboxylic acids, which are analogs of the compound, showing potential as antibacterial agents (Egawa et al., 1984).

Histone Deacetylase Inhibition

Another research application is in the field of histone deacetylase (HDAC) inhibition, as studied by Fonsi et al. (2009). They explored the metabolism-related liabilities of a potent HDAC inhibitor with a similar structure, indicating its potential in cancer therapy (Fonsi et al., 2009).

Enamine Chemistry

Tsuge and Inaba (1973) conducted studies on enamines, particularly focusing on reactions with compounds structurally related to 1-Acetyl-N-(2-amino-1-naphthalen-2-ylethyl)piperidine-3-carboxamide hydrochloride. Their research provides valuable insights into the field of synthetic organic chemistry (Tsuge & Inaba, 1973).

Catalysis and Ultrasound Irradiation

Mokhtary and Torabi (2017) explored the use of nano magnetite as a catalyst in the synthesis of compounds similar to the one , highlighting advancements in green chemistry and ultrasound irradiation techniques (Mokhtary & Torabi, 2017).

Selective Inhibition Studies

Billingsley et al. (1989) researched the selective inhibition properties of a similar compound, focusing on its effects on serotonin uptake. This research contributes to the understanding of neurological processes and potential therapeutic applications (Billingsley et al., 1989).

Synthesis and Biological Evaluation

Thabet et al. (2011) synthesized and biologically evaluated derivatives of aminothiazoles and other compounds structurally related to the compound . This study provides insights into the potential anti-inflammatory properties of these compounds (Thabet et al., 2011).

Future Directions

The future research should focus on developing highly selective and stable derivatives of this compound. Given the wide range of biological activities of piperidine derivatives, there is potential for further exploration in the field of drug discovery .

properties

IUPAC Name

1-acetyl-N-(2-amino-1-naphthalen-2-ylethyl)piperidine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2.ClH/c1-14(24)23-10-4-7-18(13-23)20(25)22-19(12-21)17-9-8-15-5-2-3-6-16(15)11-17;/h2-3,5-6,8-9,11,18-19H,4,7,10,12-13,21H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSIPDYKNCSGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-N-(2-amino-1-naphthalen-2-ylethyl)piperidine-3-carboxamide;hydrochloride

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